3-[Ethyl(methyl)amino]cyclobutanol hydrochloride

aqueous solubility salt selection formulation pre-screening

3-[Ethyl(methyl)amino]cyclobutanol hydrochloride (CAS 2169630-09-3) is a tertiary-amino-substituted cyclobutanol derivative supplied as a hydrochloride salt, with molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol. Its computed topological polar surface area (TPSA) of 23.5 Ų and two hydrogen-bond donors place it within favorable physicochemical space for central nervous system (CNS) drug-like candidates.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 2169630-09-3
Cat. No. B1486343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Ethyl(methyl)amino]cyclobutanol hydrochloride
CAS2169630-09-3
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCN(C)C1CC(C1)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-3-8(2)6-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyIHNJOQSRYDDZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Ethyl(methyl)amino]cyclobutanol hydrochloride (CAS 2169630-09-3): Physicochemical Identity and Procurement-Relevant Characteristics


3-[Ethyl(methyl)amino]cyclobutanol hydrochloride (CAS 2169630-09-3) is a tertiary-amino-substituted cyclobutanol derivative supplied as a hydrochloride salt, with molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol [1]. Its computed topological polar surface area (TPSA) of 23.5 Ų and two hydrogen-bond donors place it within favorable physicochemical space for central nervous system (CNS) drug-like candidates [1]. The compound belongs to the aminocyclobutane structural class covered by patent US 9,469,601 B2, which claims NMDA receptor antagonists for neurological and pain indications, establishing a literature-backed relevance pathway [2].

Why In-Class 3-Aminocyclobutanol Hydrochlorides Cannot Be Interchanged Without Performance Drift in 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride-Based Workflows


Within the 3-aminocyclobutanol hydrochloride series, systematic variation of the amine N-substituent drives stepwise changes in molecular weight (spanning 123.58 to 179.69 g/mol), hydrogen-bond donor count, lipophilicity, and basicity [1]. The patent literature on aminocyclobutane NMDA receptor antagonists explicitly demonstrates that NMDA antagonist activity is highly sensitive to structural changes at the 3-amino position: substituting the primary amine (NH2) with alkyl groups abolishes receptor affinity, while stereochemical inversion of the 1-aryl/3-amino relationship from 'cis' to 'trans' eliminates activity entirely [2]. Substituting the ethyl(methyl)amino-bearing compound with a dimethylamino, diethylamino, or unsubstituted amino analog therefore results in a structurally distinct chemical entity with a different hydrogen-bonding capacity, solubility profile, and — for target-directed programs — a fundamentally altered pharmacological signature [2].

Quantitative Differentiation of 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride Against Closest Structural Analogs: A Procurement-Focused Evidence Guide


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Drives >10-Fold Solubility Gain

The hydrochloride salt of 3-[ethyl(methyl)amino]cyclobutanol exhibits aqueous solubility exceeding 50 mg/mL, a property attributed to protonation of the tertiary amine and subsequent ionic hydration . The corresponding free base shows limited water solubility owing to the hydrophobic cyclobutane ring and neutral tertiary amine . This differential is critical for researchers executing aqueous-phase reactions, biological assays requiring dissolution in buffer, or salt-form screening campaigns where solubility directly dictates throughput and data reproducibility.

aqueous solubility salt selection formulation pre-screening

Molecular Weight and Lipophilicity Tuning: Intermediate MW Between Dimethyl and Diethyl Analogs Enables Systematic SAR

The target compound occupies a deliberate intermediate position within the N,N-dialkyl-3-aminocyclobutanol hydrochloride series. With a molecular weight of 165.66 g/mol, it sits between the dimethyl analog (151.63 g/mol) [1] and the diethyl analog (179.69 g/mol) , representing a ~14 g/mol step up from the dimethyl variant and a ~14 g/mol step down from the diethyl variant. The free base XLogP3-AA of 0.6 [2] further confirms a favorable hydrophilic-lipophilic balance. This incremental variation allows medicinal chemistry teams to probe the impact of N-alkyl chain length on target engagement, ADME properties, and off-target liability without introducing additional structural variables.

molecular weight lipophilicity structure-activity relationship lead optimization

Hydrogen-Bond Donor Count: HCl Salt Increases HBD from 1 to 2 Relative to Free Base

The hydrochloride salt adds one additional hydrogen-bond donor (HBD) relative to the parent free base, increasing the HBD count from 1 to 2 while maintaining the hydrogen-bond acceptor (HBA) count at 2 [1][2]. This shift alters the HBD/HBA ratio and may influence permeability, solubility, and protein-binding characteristics. The predicted pKa of 9.5–10.5 for the tertiary amine ensures near-complete protonation at physiological pH, a property that distinguishes the ethyl(methyl)amino tertiary amine from secondary (methylamino, pKa ~8.0–9.5) and primary (amino) analogs in the series.

hydrogen-bond donor salt form drug-likeness permeability

Patent-Backed Aminocyclobutane Scaffold: Defined Structure-Activity Relationship Precedent for NMDA Receptor Antagonism

U.S. Patent 9,469,601 B2 (Pierre Fabre Medicament) establishes that the aminocyclobutane scaffold with a tertiary amine at the 3-position defines a distinct patent space relative to the primary-amine NMDA antagonists claimed therein [1]. The patent explicitly states that NMDA antagonist activity is suppressed when the 3-amino group is substituted (i.e., is different from a primary amine, NH2) and when the 1-aryl/3-amino stereochemistry is trans [1]. By virtue of its tertiary ethyl(methyl)amino substitution, the target compound occupies a structurally differentiated chemical space that may confer selectivity advantages over the primary-amine NMDA antagonists — including reduced NMDA receptor channel block but potential retention of alternative pharmacological activities (e.g., potassium channel modulation, phosphodiesterase inhibition) described for related aminocyclobutanes in the prior art [1].

NMDA receptor antagonist patent landscape structure-activity relationship neurological drug discovery

Topological Polar Surface Area (TPSA) of 23.5 Ų: Consistent CNS Drug-Likeness Profile Across Salt and Free Base Forms

Both the hydrochloride salt and the parent free base share an identical TPSA of 23.5 Ų [1][2], a value well below the commonly cited CNS permeability threshold of ≤60–70 Ų [3]. This TPSA is conserved across the 3-aminocyclobutanol series regardless of N-substitution pattern, as the polar surface area is dominated by the hydroxyl group and amino nitrogen. However, the ethyl(methyl)amino substitution imparts a distinct balance of lipophilicity (XLogP3-AA = 0.6 for the free base) [2] relative to the more polar primary amine analog and more lipophilic diethyl analog, providing a differentiated entry point for CNS multiparameter optimization (MPO) scoring within lead identification campaigns.

TPSA CNS drug-likeness blood-brain barrier permeability physicochemical profiling

Where 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride Delivers the Strongest Scientific and Procurement Advantage


Medicinal Chemistry SAR Exploration of N-Alkyl Chain Length in Aminocyclobutane CNS Lead Series

The ethyl(methyl)amino substitution provides a unique, synthetically accessible intermediate point between the dimethyl and diethyl analogs (MW difference of ±14 g/mol) . Medicinal chemistry teams can procure this single compound to probe the impact of N-alkyl size on target binding, CYP inhibition, and hERG liability without committing resources to both the smaller and larger analogs. The patent-established SAR precedent for aminocyclobutane NMDA antagonists [1] provides a rational framework for interpreting biological data, as the tertiary amine at the 3-position is predicted to ablate NMDA receptor channel block while potentially preserving or enhancing activity at alternative CNS targets.

Aqueous-Phase Synthetic Chemistry and Biochemical Assay Development Requiring High Solubility

With aqueous solubility exceeding 50 mg/mL , the hydrochloride salt form enables homogeneous reaction conditions in water, aqueous buffer, or mixed aqueous-organic solvent systems. This solubility advantage is critical for bioconjugation chemistry, enzyme inhibition assays run at micromolar to millimolar concentrations, and salt-form screening in preformulation studies. Procurement of the pre-formed hydrochloride salt eliminates the need for in situ salt preparation and associated variability in stoichiometry or counterion identity.

Chemical Biology Probe Design Targeting Non-NMDA Aminocyclobutane-Responsive Proteins

The patent literature establishes that tertiary-amine-substituted aminocyclobutanes are structurally excluded from the NMDA antagonist pharmacophore defined by primary amines at the 3-position . Researchers designing chemical probes to interrogate potassium channels (Kv1.5), phosphodiesterases (PDE4), or chemokine receptors — all targets for which aminocyclobutane derivatives have shown activity in the prior art — can select the ethyl(methyl)amino compound to deliberately avoid NMDA-related off-target effects while retaining the favorable physicochemical properties (TPSA 23.5 Ų, XLogP3-AA 0.6) [1] of the cyclobutanol scaffold.

Building Block Procurement for Diversity-Oriented Synthesis of Cyclobutane-Containing Libraries

The compound's bifunctional architecture — a tertiary amino group and a free hydroxyl group on a conformationally constrained cyclobutane ring — makes it a versatile building block for parallel library synthesis. The hydroxyl group permits O-alkylation, acylation, or oxidation, while the tertiary amine can participate in quaternization or N-oxide formation. Typical commercial purity of 95% , combined with the defined molecular weight (165.66 g/mol) and available analytical characterization (SMILES: CCN(C)C1CC(C1)O.Cl), ensures reliable stoichiometric calculations and reproducible reaction outcomes across library production batches.

Quote Request

Request a Quote for 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.